molecular formula C14H20N2O5 B2744384 N-(2,2-dimethoxyethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034389-26-7

N-(2,2-dimethoxyethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No.: B2744384
CAS No.: 2034389-26-7
M. Wt: 296.323
InChI Key: HTRJTDMLPPZQEM-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamides. Nicotinamides are derivatives of nicotinic acid and are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxyethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as nicotinic acid or its derivatives, and other reagents required for the formation of the desired compound.

    Reaction Conditions: The reaction conditions, including temperature, solvent, and catalysts, are optimized to achieve the desired product with high yield and purity. Common solvents used in such reactions include dichloromethane, ethanol, and water.

    Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the final compound in its pure form.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is optimized for cost-effectiveness, scalability, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dichloromethane, ethanol, water

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases or as a drug candidate.

    Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A simple derivative of nicotinic acid with well-known biological activities.

    Nicotinic Acid: The parent compound of nicotinamides, used in various therapeutic applications.

    Other Nicotinamide Derivatives: Compounds with similar structures but different functional groups, leading to diverse biological activities.

Uniqueness

N-(2,2-dimethoxyethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is unique due to its specific structural features, such as the presence of the tetrahydrofuran-3-yl group and the dimethoxyethyl moiety. These features may confer distinct biological activities and chemical properties compared to other nicotinamide derivatives.

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5/c1-18-13(19-2)8-16-14(17)10-3-4-12(15-7-10)21-11-5-6-20-9-11/h3-4,7,11,13H,5-6,8-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRJTDMLPPZQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CN=C(C=C1)OC2CCOC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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